![molecular formula C13H22N4O B13162724 N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide](/img/structure/B13162724.png)
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an imidazole ring, a piperidine ring, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where 2-methylpiperidine reacts with a suitable alkyl halide.
Coupling of the Two Rings: The imidazole and piperidine rings are coupled through a propyl linker using a reductive amination reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes:
Catalysts: Using catalysts such as palladium on carbon for hydrogenation steps.
Solvents: Employing solvents like dimethylformamide or tetrahydrofuran to facilitate reactions.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole compounds.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: The compound is studied for its effects on various receptors and enzymes, making it a candidate for drug development.
Biochemistry: It is used in biochemical assays to study enzyme kinetics and receptor binding.
Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine
- N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine
- N-[3-(2-methylpiperidin-1-yl)propyl]-beta-alanine
Uniqueness
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring provides a versatile scaffold for interactions with biological targets, while the piperidine ring enhances its pharmacokinetic properties.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields
Eigenschaften
Molekularformel |
C13H22N4O |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
N-[3-(2-methylpiperidin-1-yl)propyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C13H22N4O/c1-12-5-2-3-8-16(12)9-4-6-15-13(18)17-10-7-14-11-17/h7,10-12H,2-6,8-9H2,1H3,(H,15,18) |
InChI-Schlüssel |
YPRAATKQOGIEPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1CCCNC(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13162644.png)



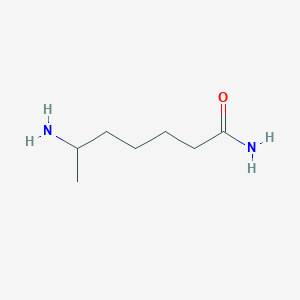
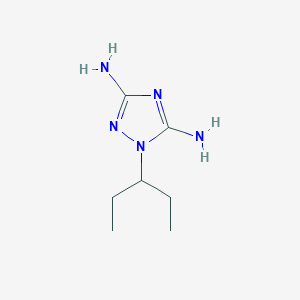
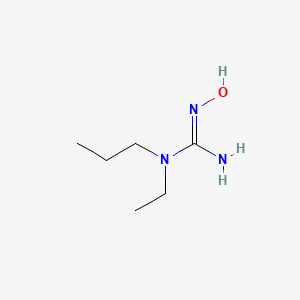
![1-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]ethan-1-OL](/img/structure/B13162694.png)
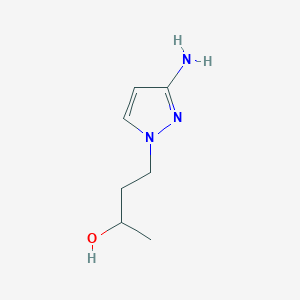

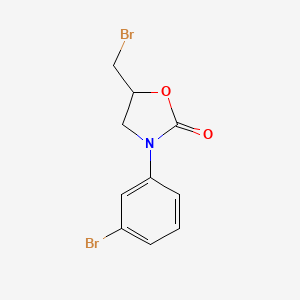

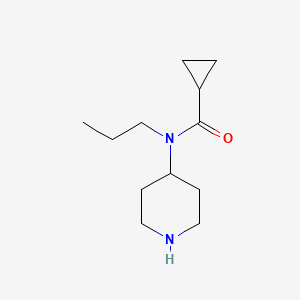
![Benzyl 3-formylbicyclo[2.2.1]hept-5-en-2-ylcarbamate](/img/structure/B13162723.png)
